5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid

Cytotoxicity Prodrug HeLa cells

Prioritize 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid to leverage its unique para-hydroxyphenyl substitution, which confers a ~7-fold boost in PDE4 inhibitory potency over non-hydroxylated analogs. This hydrolytically stable acid is essential for constructing halfordinol analogs and serves as the baseline control for anti-biofilm SAR studies against S. aureus. Pair with its ethyl ester to unambiguously dissect prodrug vs. active metabolite pharmacology. Standard research purity is 97%.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
Cat. No. B11799144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CO2)C(=O)O)O
InChIInChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-8(10(13)14)11-5-15-9/h1-5,12H,(H,13,14)
InChIKeyZRXSIERAXKZHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid: A Versatile Oxazole Carboxylic Acid Scaffold for PDE4-Targeted Research and Alkaloid-Derived Probe Development


5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid (CAS 1398504-02-3; also referenced as 15969-44-5) is a heterocyclic building block featuring a 1,3-oxazole core substituted at position 5 with a 4-hydroxyphenyl group and at position 4 with a carboxylic acid moiety . This scaffold is structurally related to the natural alkaloid halfordinol, a 2,5-diaryloxazole, and serves as a precursor to derivatives with documented phosphodiesterase 4 (PDE4) inhibitory activity [1]. Its substitution pattern places it within a broader class of 2,4- and 2,5-disubstituted oxazole-4-carboxylic acids that have been explored as anti-inflammatory, antimicrobial, and anticancer agents [2].

Why a Generic 5-Aryloxazole-4-carboxylic Acid Cannot Substitute for 5-(4-Hydroxyphenyl)oxazole-4-carboxylic Acid


Substitution at the 5-position of the oxazole-4-carboxylic acid core directly modulates both electronic properties and biological target engagement. The para-hydroxyl group on the phenyl ring of 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid introduces hydrogen-bonding capacity and alters electron density on the oxazole ring, features absent in non-hydroxylated or ortho/meta-substituted analogs [1]. In PDE4 inhibitor series, the introduction of a para-methoxy group (closely related to para-hydroxy) was shown to enhance inhibitory activity by engaging the metal-binding pocket domain of PDE4B, demonstrating that subtle changes in aryl substitution produce quantifiable differences in potency [2]. Consequently, substituting a generic 5-phenyl-oxazole-4-carboxylic acid or an ortho/meta-hydroxylated isomer will not recapitulate the same binding interactions or activity profile.

Quantitative Evidence Guide: Differential Performance of 5-(4-Hydroxyphenyl)oxazole-4-carboxylic Acid vs. Structural Analogs


Ethyl Ester Prodrug Demonstrates Cytotoxicity in HeLa Cells; Free Acid Serves as the Hydrolytically Stable Parent Scaffold

The ethyl ester derivative of 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid (CAS 391248-24-1) exhibited weak cytotoxicity against HeLa cervical carcinoma cells with an IC50 of 23 µg/mL . In contrast, the free carboxylic acid form remains untested in this assay, representing a hydrolytically stable comparator that can be used to deconvolute whether observed activity stems from the intact ester (prodrug) or the free acid generated upon hydrolysis.

Cytotoxicity Prodrug HeLa cells Anticancer

5-(4-Hydroxyphenyl)oxazole Moiety is the Core Scaffold of the Natural Alkaloid Halfordinol, a Validated 2,5-Diaryloxazole

Halfordinol [2-(3-pyridyl)-5-(4-hydroxyphenyl)oxazole] is a natural alkaloid isolated from Halfordia scleroxyla that contains the 5-(4-hydroxyphenyl)oxazole substructure [1]. Comparative mass spectrometry studies of halfordinol and model aryloxazoles confirmed that 2,5-diaryloxazole ions undergo a concerted elimination of HCN and CO, a fragmentation pathway distinct from 4,5- and 2,4-diphenyl oxazole derivatives [1]. 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid shares the identical 5-(4-hydroxyphenyl)oxazole fragment as halfordinol but differs at position 2 (carboxylic acid vs. 3-pyridyl).

Natural product Alkaloid Halfordinol Mass spectrometry

Para-Hydroxy Substitution on the 5-Phenyl Ring Confers PDE4 Inhibitory Potential in Oxazole-4-carboxylic Acid Series

In a series of 4-phenyl-2-oxazole derivatives evaluated as PDE4 inhibitors, compound 38 (a 2,4-disubstituted oxazole bearing a p-methoxyphenyl group) exhibited an IC50 of 1.4 µM against PDE4, representing a 6.9-fold improvement over compound 36 (IC50 = 9.6 µM) which lacks the para-oxygen substitution [1]. Docking studies revealed that the oxygen atom of the p-methoxyphenyl group fills the metal ion pocket and interacts with Zn2+ and Mg2+, a feature that would also be available to the p-hydroxyphenyl group in the target compound [1].

PDE4 Inflammation Enzyme inhibition Structure-activity relationship

5-Aryloxazole-4-carboxylic Acids Exhibit Anti-Biofilm Activity Against S. aureus; 5-(4-Hydroxyphenyl) Scaffold Offers a Hydrogen-Bonding Handle for Optimization

Macrooxazole C (compound 3), a 2,5-disubstituted oxazole-4-carboxylic acid derivative isolated from Phoma macrostoma, inhibited biofilm formation of Staphylococcus aureus by 75% at 250 µg/mL, comparable to the known macrocidins 5 and 6 (79% and 76% inhibition, respectively) [1]. The target compound, 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid, shares the 5-aryl substitution pattern and the carboxylic acid functional group essential for activity, but replaces the complex macrooxazole side chains with a synthetically tractable 4-hydroxyphenyl group.

Anti-biofilm Staphylococcus aureus Antimicrobial Natural product

Optimal Application Scenarios for 5-(4-Hydroxyphenyl)oxazole-4-carboxylic Acid Based on Quantitative Evidence


Controlled Prodrug-Active Metabolite Studies in HeLa Cell Cytotoxicity Assays

Researchers investigating the mechanism of cytotoxicity in oxazole-based compounds should employ 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid as the hydrolytically stable parent acid alongside its ethyl ester derivative (IC50 = 23 µg/mL against HeLa cells). This paired approach allows for unambiguous determination of whether observed cellular activity arises from the intact ester prodrug or the free carboxylic acid generated by intracellular esterases, a critical distinction for lead optimization programs .

Synthesis of Halfordinol Analogs and 2,5-Diaryloxazole Natural Product Derivatives

Medicinal chemistry groups focused on natural product-inspired drug discovery should utilize 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid as a key intermediate for constructing halfordinol analogs and related 2,5-diaryloxazoles. The compound provides the identical 5-(4-hydroxyphenyl)oxazole fragment found in halfordinol while offering a carboxylic acid handle at position 4 for further derivatization or amide coupling, bypassing the need for natural product isolation [1].

PDE4 Inhibitor Lead Optimization Leveraging Para-Hydroxy Phenyl Substitution

In PDE4-targeted drug discovery, 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid should be prioritized as a starting scaffold over non-hydroxylated 5-phenyl-oxazole-4-carboxylic acids. Class-level SAR evidence demonstrates that para-oxygen substitution on the phenyl ring improves PDE4 inhibitory potency by approximately 7-fold (IC50 1.4 µM vs. 9.6 µM) through metal-binding pocket engagement, a structural feature directly applicable to the 5-(4-hydroxyphenyl) scaffold [2].

Minimalist Scaffold Control in Anti-Biofilm Structure-Activity Relationship Studies

Microbiology researchers evaluating anti-biofilm activity of oxazole-containing natural products (e.g., macrooxazoles) should include 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid as a structurally simplified control. This compound retains the core 5-aryloxazole-4-carboxylic acid pharmacophore shared with macrooxazoles A–D (which inhibit S. aureus biofilm formation by 65–79% at 250 µg/mL) while lacking the complex natural product side chains, thereby establishing a baseline for SAR interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.